1-(3-Nitrophenyl)ethanone oxime
CAS No.: 7471-32-1
Cat. No.: VC16171489
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7471-32-1 |
---|---|
Molecular Formula | C8H8N2O3 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (NZ)-N-[1-(3-nitrophenyl)ethylidene]hydroxylamine |
Standard InChI | InChI=1S/C8H8N2O3/c1-6(9-11)7-3-2-4-8(5-7)10(12)13/h2-5,11H,1H3/b9-6- |
Standard InChI Key | PDRKZXUNOXCETR-TWGQIWQCSA-N |
Isomeric SMILES | C/C(=N/O)/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES | CC(=NO)C1=CC(=CC=C1)[N+](=O)[O-] |
Introduction
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₈N₂O₃ | |
Molecular Weight | 180.16 g/mol | |
IUPAC Name | N-[1-(3-nitrophenyl)ethylidene]hydroxylamine | |
SMILES | CC(=NO)C1=CC(=CC=C1)N+[O−] |
Synthesis and Reaction Mechanisms
Nitration of Acetophenone
The synthesis of 1-(3-nitrophenyl)ethanone oxime begins with the nitration of acetophenone to yield 3-nitroacetophenone. A validated procedure involves dissolving acetophenone in concentrated sulfuric acid at 0–5°C, followed by the dropwise addition of a pre-cooled nitrating mixture (HNO₃/H₂SO₄) at -7°C . The low temperature prevents polynitration and minimizes oxidative side reactions . The meta-substitution is favored due to the electron-withdrawing effect of the acetyl group, which directs nitration to the third position via resonance stabilization of the intermediate arenium ion .
Oxime Formation
Subsequent oximation of 3-nitroacetophenone is achieved using hydroxylamine hydrochloride in ethanol under reflux. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime . The (E)-isomer predominates due to steric hindrance between the oxime hydroxyl and nitro group in the (Z)-configuration .
Key Synthetic Parameters:
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Yield: 70–85% (optimized conditions)
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Purity: Recrystallization from ethanol yields >95% pure product .
Physicochemical Properties
1-(3-Nitrophenyl)ethanone oxime is a yellow crystalline solid with a melting point of 162–165°C . Its solubility profile is strongly influenced by the nitro and oxime groups:
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LogP: Calculated as 1.89 (Crippen method), indicating moderate lipophilicity .
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Aqueous Solubility: Low (log10WS = -1.31), necessitating polar aprotic solvents like DMSO for biological assays .
Thermodynamic properties, extrapolated from analogous oximes, include a standard enthalpy of formation (ΔfH°gas) of -216.05 kJ/mol and a vaporization enthalpy (ΔvapH°) of 61.05 kJ/mol .
Analytical Characterization
Gas Chromatography (GC)
The trimethylsilyl (TMS) derivative of the compound enhances volatility for GC analysis. Using a VF-5MS capillary column (30 m × 0.25 mm × 0.25 μm) and helium carrier gas, the compound elutes at a retention index (RI) of 1750 under a temperature ramp from 60°C to 270°C .
GC Parameter | Condition |
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Column | VF-5MS (5% phenyl methylpolysiloxane) |
Carrier Gas | Helium, 1.2 mL/min |
Temperature Program | 60°C (2 min) → 270°C @ 10°C/min |
Detection | Mass spectrometry (EI, 70 eV) |
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1630 cm⁻¹ (C=N stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .
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¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 8.10–8.45 (m, 4H, aryl-H), 11.20 (s, 1H, NOH) .
Applications and Derivatives
Pharmaceutical Intermediates
1-(3-Nitrophenyl)ethanone oxime serves as a precursor to 3-aminoacetophenone via catalytic hydrogenation, a key intermediate in antipsychotic drug synthesis . Reduction with sodium borohydride yields 1-(3-nitrophenyl)ethanol, a chiral building block for β-blockers .
Coordination Chemistry
The oxime group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Ni(II). These complexes exhibit antimicrobial activity in preliminary assays, though clinical studies are pending .
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